5-Phenylthiophene-2-carboxamide
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Overview
Description
5-Phenylthiophene-2-carboxamide is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylthiophene-2-carboxamide can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a thiophene derivative in the presence of a palladium catalyst . This method allows for the formation of the phenyl-substituted thiophene ring.
Another method involves the condensation reaction of thiophene-2-carboxylic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) . This reaction results in the formation of the carboxamide functionality.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Phenylthiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
5-Phenylthiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenylthiophene-2-carboxamide varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by blocking specific signaling pathways.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the phenyl group, resulting in different reactivity and applications.
5-Phenylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical properties and uses.
2-Phenylthiophene:
Uniqueness
5-Phenylthiophene-2-carboxamide is unique due to the presence of both the phenyl group and the carboxamide functionality. This combination enhances its chemical reactivity and broadens its range of applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Properties
CAS No. |
62404-14-2 |
---|---|
Molecular Formula |
C11H9NOS |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
5-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C11H9NOS/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13) |
InChI Key |
OYSOOLCZEMWVQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(=O)N |
Origin of Product |
United States |
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